molecular formula C8H5F3O2 B053025 2-Methyl-3,4,6-trifluorobenzoic acid CAS No. 119916-22-2

2-Methyl-3,4,6-trifluorobenzoic acid

Cat. No.: B053025
CAS No.: 119916-22-2
M. Wt: 190.12 g/mol
InChI Key: ZWSKKNZVRSHNGN-UHFFFAOYSA-N
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Description

2-Methyl-3,4,6-trifluorobenzoic acid is a useful research compound. Its molecular formula is C8H5F3O2 and its molecular weight is 190.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Science

2-Methyl-3,4,6-trifluorobenzoic acid is a significant compound in synthesis and material science. The continuous flow synthesis of related trifluorobenzoic acids has been optimized for the pharmaceutical industry, showcasing the compound's importance as a synthetic intermediate. The process involves generating an aryl-Grignard reagent and reacting it with CO2, emphasizing the acid's role in facilitating complex chemical reactions (Deng et al., 2015).

Coordination Chemistry and Crystal Structures

In coordination chemistry, derivatives of this compound are used to synthesize complex molecular structures. Bismuth tris(3-methylbenzoate) and phenylbismuth bis(3,4,5-trifluorobenzoate) were synthesized, showing the diverse coordination chemistry potential of trifluorobenzoic acids. These compounds display intricate crystal structures and bond length variations, offering insights into the structural dynamics of these molecules (Sharutin et al., 2004).

Fluorination and Catalytic Processes

The compound's derivatives are pivotal in fluorination and catalytic processes. Copper-catalyzed decarboxylation of 2,4,5-trifluorobenzoic acid, closely related to this compound, highlights the role of such compounds in synthesizing valuable materials like 1,2,4-trifluorobenzene, crucial for medicinal treatments like sitagliptin phosphate. This research emphasizes the environmental concerns and the efficient use of metal catalysts in such transformations (Fu et al., 2016).

Solubility and Supercritical Fluids

Understanding the solubility of trifluoromethylbenzoic acid isomers in supercritical carbon dioxide is crucial for various industrial applications. The study reveals the enhancements in solubility due to fluorination and provides a correlation for solubility data, which is essential for the practical application of these compounds in supercritical fluid technologies (Higashi et al., 2005).

Fluorescence Sensing

Derivatives of this compound show potential in fluorescence sensing. The bifunctional fluorescent quenching detection of 2,4,6-trinitrophenol (TNP) and acetate ions by related benzoic acids indicates the compound's significance in developing sensitive and selective sensing materials for environmental monitoring and security applications (Ni et al., 2016).

Mechanism of Action

Target of Action

2-Methyl-3,4,6-trifluorobenzoic acid is a chemical compound that is used in the research of infectious diseases . It is categorized under Quinolones & Gyrase inhibitors , suggesting that it may target bacterial DNA gyrase, an enzyme involved in DNA replication, transcription, and repair.

Properties

IUPAC Name

3,4,6-trifluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSKKNZVRSHNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435985
Record name 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119916-22-2
Record name 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

200 mg of 2,3,4,6-tetrafluorobenzoic acid was dissolved in 10 ml of diethyl ether and cooled to −10° C. in an argon atmosphere. Then 1.72 ml of a methyl magnesium bromide-diethyl ether solution (3 moles/liter) was added dropwise. After completion of dropwise addition, the reaction mixture was heated to room temperature and stirred at room temperature for 17 hours. The reaction mixture was added to about 50 ml of cold water and adjusted to pH 1 with concentrated hydrochloric acid. The reaction mixture was extracted with ethyl acetate and separated into liquids. The organic layer was separated, dried over anhydrous sodium sulfate and concentrated to give 181 mg of 3,4,6-trifluoro-2-methylbenzoic acid (yield: 92%).
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Synthesis routes and methods III

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To a solution of 1.04 g of 2,3,4,5-tetrafluoro-6-methylbenzoic acid in 15 ml of ethanol were added 840 mg of potassium hydroxide, 232 mg of pentaethylene hexamine and 200 mg of 20% palladium hydroxide. The mixture was stirred in a hydrogen atmosphere at room temperature for 3 hours. After addition of water, the reaction mixture was filtrated through celite and the filtrate was washed with diethyl ether. The aqueous layer was adjusted to pH 1 with concentrated hydrochloric acid and extracted with dichloromethane. After evaporating the solvent, the residue was purified by silica gel column chromatography (eluent; ethyl acetate:n-hexane=1:3) to give 761 mg of 3,4,6-trifluoro-2-methylbenzoic acid (yield: 80%).
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Q & A

Q1: What is the role of 2-Methyl-3,4,6-trifluorobenzoic acid in the synthesis of 5-methyl-4-oxo-3-quinolinecarboxylic acids?

A1: this compound serves as a crucial starting material in the synthesis of a series of 5-methyl-4-oxo-3-quinolinecarboxylic acids []. These quinolones are modified at the eight-position with various substituents like fluorine, chlorine, methyl, or hydrogen. The synthesis utilizes the unique structure of this compound, where the fluorine atoms act as leaving groups in subsequent reactions, allowing for the introduction of desired modifications at the eight-position of the quinolone scaffold.

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